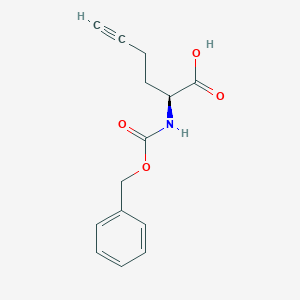

Cbz-L-同丙炔基甘氨酸

描述

Cbz-L-homopropargylglycine is a chemical compound with the molecular formula C14H15NO4 . It is used in various scientific and medical research .

Molecular Structure Analysis

Cbz-L-homopropargylglycine has a complex molecular structure . The exact details of its molecular structure are not provided in the search results. More specific studies or advanced tools might be needed to analyze its molecular structure.科学研究应用

Protein Synthesis Monitoring

“Cbz-L-homopropargylglycine” is used in the monitoring of protein synthesis . It provides a non-radioactive alternative to analyze the global protein synthesis in cell culture . It is cell-permeable and randomly incorporated instead of methionine during translation .

Detection of Nascent Protein Synthesis

“Cbz-L-homopropargylglycine” is used as a fast, sensitive, non-toxic, and non-radioactive alternative to the traditional technique, 35S methionine, for the detection of nascent protein synthesis . It is an amino acid analog that contains a very small modification, specifically an alkyne moiety that can be fed to cultured cells and incorporated into proteins during active protein synthesis .

Protein Labeling

“Cbz-L-homopropargylglycine” is used in protein labeling . The alkyne moiety in the compound allows it to be detected with an azide-containing dye or hapten . This enables the analysis of cells by fluorescence microscopy, flow cytometry, or high-content imaging and analysis .

Super-Resolution Microscopy

“Cbz-L-homopropargylglycine” facilitates direct labeling and super-resolution imaging of nucleic acids and proteins . It allows for high-density labeling of cellular DNA and RNA using click chemistry .

Visualization of Cellular Structures

“Cbz-L-homopropargylglycine” is used to visualize the crescent and ring-like structure of densely packed RNA in nucleoli . This is achieved through high-density labeling of cellular DNA and RNA using click chemistry and performing confocal and super-resolution microscopy .

Imaging of Outer-Membrane Proteins

“Cbz-L-homopropargylglycine” is used for super-resolution imaging of outer-membrane proteins of E. coli . This is achieved through click chemistry with unnatural amino acids .

未来方向

作用机制

Mode of Action

Cbz-L-homopropargylglycine is a derivative of L-Homopropargylglycine (HPG), which is a reactive methionine analog that contains an alkyne moiety . It is readily inserted into newly-synthesized proteins in place of methionine . This compound can then be labeled or captured through click chemistry , a powerful tool for studying biological systems.

Biochemical Pathways

L-Homopropargylglycine, the parent compound of Cbz-L-homopropargylglycine, has been shown to inhibit the activity of enzymes involved in fatty acid synthesis . It also affects mitochondrial membrane potential and reactive oxygen species production . These biochemical pathways and their downstream effects are likely to be influenced by Cbz-L-homopropargylglycine as well, but more research is needed to confirm this.

Pharmacokinetics

The solubility of its parent compound, l-homopropargylglycine, in pbs (ph 72) is 10 mg/ml , which may give some indication of its bioavailability.

Result of Action

Its parent compound, l-homopropargylglycine, is used as a non-radioactive alternative to [35s]-methionine for the detection of nascent protein synthesis . This suggests that Cbz-L-homopropargylglycine may have similar effects.

Action Environment

It is known that the parent compound, l-homopropargylglycine, can be stored at -20°c and shipped at room temperature , suggesting some degree of environmental stability.

属性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVNBACLFLOJI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

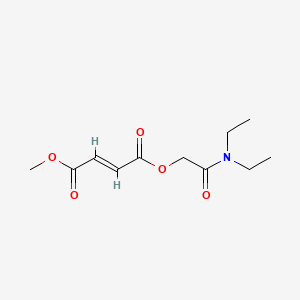

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)